molecular formula C10H17F2N3 B15164203 Cyclobutanecarbonitrile, 2,2-bis(dimethylamino)-3,3-difluoro-1-methyl- CAS No. 195391-67-4

Cyclobutanecarbonitrile, 2,2-bis(dimethylamino)-3,3-difluoro-1-methyl-

Cat. No.: B15164203
CAS No.: 195391-67-4
M. Wt: 217.26 g/mol
InChI Key: AAQPMQDSCJMTCT-UHFFFAOYSA-N
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Description

Cyclobutanecarbonitrile, 2,2-bis(dimethylamino)-3,3-difluoro-1-methyl-, is a synthetic organic compound characterized by its unique cyclobutane ring structure with attached nitrile, dimethylamino, and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanecarbonitrile, 2,2-bis(dimethylamino)-3,3-difluoro-1-methyl-, typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarbonitrile, 2,2-bis(dimethylamino)-3,3-difluoro-1-methyl-, undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanecarboxylic acids, while reduction may produce cyclobutanemethanol derivatives.

Scientific Research Applications

Cyclobutanecarbonitrile, 2,2-bis(dimethylamino)-3,3-difluoro-1-methyl-, has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which Cyclobutanecarbonitrile, 2,2-bis(dimethylamino)-3,3-difluoro-1-methyl- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations or biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclobutane derivatives with different functional groups, such as:

  • Cyclobutanecarbonitrile derivatives with different amino or halogen substitutions.
  • Cyclobutanecarboxylic acids and their derivatives.

Uniqueness

What sets Cyclobutanecarbonitrile, 2,2-bis(dimethylamino)-3,3-difluoro-1-methyl- apart is its unique combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both dimethylamino and difluoro groups enhances its versatility in various chemical reactions and applications.

Properties

CAS No.

195391-67-4

Molecular Formula

C10H17F2N3

Molecular Weight

217.26 g/mol

IUPAC Name

2,2-bis(dimethylamino)-3,3-difluoro-1-methylcyclobutane-1-carbonitrile

InChI

InChI=1S/C10H17F2N3/c1-8(7-13)6-9(11,12)10(8,14(2)3)15(4)5/h6H2,1-5H3

InChI Key

AAQPMQDSCJMTCT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1(N(C)C)N(C)C)(F)F)C#N

Origin of Product

United States

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